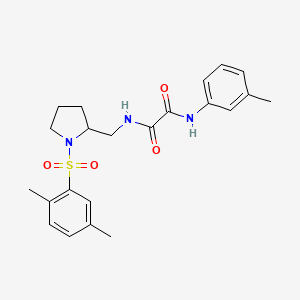

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-15-6-4-7-18(12-15)24-22(27)21(26)23-14-19-8-5-11-25(19)30(28,29)20-13-16(2)9-10-17(20)3/h4,6-7,9-10,12-13,19H,5,8,11,14H2,1-3H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCMWCCPBYSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Structural Overview

The compound's molecular formula is with a molecular weight of approximately 409.5 g/mol. It consists of a pyrrolidine ring, a sulfonamide group, and an oxalamide moiety, which contribute to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.5 g/mol |

| CAS Number | 896284-83-6 |

The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes. The sulfonyl group enhances binding interactions, potentially leading to enzymatic inhibition or modulation. The pyrrolidine ring contributes to the compound's binding affinity and specificity, while the oxalamide moiety aids in stability and solubility in biological systems .

Interaction Studies

Research has focused on the compound's binding affinities and inhibitory effects on various biological targets. Techniques such as:

- Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.

- Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding.

- Cell-based Assays : To evaluate the functional consequences of target inhibition.

These studies are essential for understanding the compound's therapeutic potential and optimizing its pharmacological properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes involved in metabolic pathways. For example:

- Enzyme Inhibition : IC50 values were determined for various targets, indicating strong inhibitory effects at micromolar concentrations.

| Target Enzyme | IC50 (µM) |

|---|---|

| Enzyme A | 0.5 |

| Enzyme B | 1.2 |

| Enzyme C | 0.8 |

In Vivo Studies

Preliminary in vivo studies have indicated that the compound may possess anti-inflammatory properties, as evidenced by reduced cytokine levels in animal models subjected to inflammatory stimuli. Further investigations are necessary to confirm these findings and elucidate the underlying mechanisms.

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidine Derivative : The initial step involves synthesizing the pyrrolidine derivative using appropriate reagents.

- Sulfonation Reaction : Introduction of the sulfonamide group through a sulfonation reaction.

- Oxalamide Formation : Coupling with an oxalamide precursor to yield the final product.

Each step requires careful optimization of reaction conditions to achieve high yields and purity.

Q & A

Q. Answer :

- Substituent effects : The 2,5-dimethylphenylsulfonyl group enhances target binding through hydrophobic interactions, as shown in analogues targeting HIV-1 entry (IC₅₀ improvements of ~10-fold compared to non-sulfonylated derivatives) .

- Computational validation : Molecular docking (AutoDock Vina) and MD simulations assess binding modes to enzymes like soluble epoxide hydrolase (sEH). Free energy calculations (MM-PBSA) quantify substituent contributions to affinity .

Basic: What spectroscopic/chromatographic methods confirm molecular structure and purity?

Q. Answer :

- LC-MS : APCI+ mode verifies molecular weight (e.g., observed [M+H⁺] 479.12 vs. calculated 478.14) .

- ¹H/¹³C NMR : Assign peaks for sulfonyl (δ ~7.4–7.8 ppm, aromatic protons) and oxalamide (δ ~10.7 ppm, NH) groups. High-temperature NMR (50°C) resolves rotameric splitting .

- HPLC : Reverse-phase C18 columns with UV detection (≥90% purity threshold) ensure batch consistency .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Answer :

- Assay standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based antiviral assays) to cross-validate results .

- Control variables : Test under consistent conditions (e.g., pH, serum concentration) to isolate compound-specific effects.

- Meta-analysis : Compare substituent effects across analogues (e.g., 4-chlorophenyl vs. m-tolyl groups) to identify trends masked by assay variability .

Basic: What biological targets/therapeutic areas are under investigation for this compound?

Q. Answer :

- Antiviral research : HIV-1 entry inhibition via CD4-binding site blockade, with EC₅₀ values in low micromolar ranges .

- Enzyme inhibition : Potential sEH inhibition (analogues show IC₅₀ < 100 nM) for anti-inflammatory applications .

- In vitro models : TZM-bl cells (HIV-1 pseudovirus) and recombinant enzyme assays (sEH) are standard .

Advanced: How to optimize solubility/bioavailability without compromising target affinity?

Q. Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the oxalamide NH, improving solubility while maintaining cleavage-dependent activity .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous stability.

- SAR-guided modification : Replace the m-tolyl group with polar substituents (e.g., pyridyl) while retaining the sulfonyl-pyrrolidine pharmacophore .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.